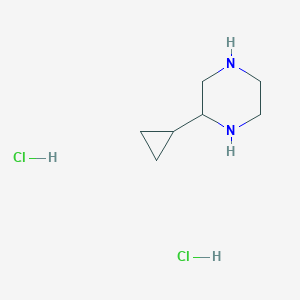

2-Cyclopropyl-piperazine dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-cyclopropylpiperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2.2ClH/c1-2-6(1)7-5-8-3-4-9-7;;/h6-9H,1-5H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCPLIRMDIUZUBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2CNCCN2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of 2-Cyclopropyl-piperazine Dihydrochloride is similar to that of Piperazine, which is known to act on the GABA (gamma-aminobutyric acid) receptors. These receptors play a crucial role in the nervous system by inhibiting or reducing the activity of neurons.

Mode of Action

This compound, like Piperazine, is believed to act as a GABA receptor agonist. This means it binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings. This results in flaccid paralysis of the worm.

Biochemical Pathways

Given its similarity to piperazine, it may influence the gabaergic system, which is involved in a wide range of physiological functions, including the regulation of neuronal excitability and muscle tone.

Pharmacokinetics

Piperazine, upon entry into the systemic circulation, is partly oxidized and partly eliminated as an unchanged compound. These properties can impact the bioavailability of the compound.

Result of Action

The molecular and cellular effects of this compound’s action are likely to be related to its interaction with the GABA receptors. By acting as a GABA receptor agonist, it can cause hyperpolarization of nerve endings, leading to the paralysis of parasites. This allows the host body to easily remove or expel the invading organism.

Biochemical Analysis

Biochemical Properties

2-Cyclopropyl-piperazine dihydrochloride plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various drugs and endogenous compounds. The cyclopropyl group in this compound imparts stability and resistance to oxidative metabolism, making it a valuable compound in drug design. Additionally, it has been shown to bind to GABA receptors, influencing neurotransmission and exhibiting potential therapeutic effects.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been found to influence cell signaling pathways, particularly those involving GABAergic transmission. This compound can modulate gene expression and cellular metabolism by interacting with specific receptors and enzymes. In cancer cells, derivatives of piperazine, including this compound, have shown antiproliferative effects, inhibiting cell growth and inducing apoptosis.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It acts as a GABA receptor agonist, enhancing the inhibitory effects of GABA on neurotransmission. This interaction leads to the modulation of ion channels and changes in neuronal excitability. Additionally, this compound can inhibit certain enzymes, such as cytochrome P450, by binding to their active sites and preventing substrate metabolism. These molecular interactions contribute to its pharmacological effects and therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been observed that this compound remains stable under standard laboratory conditions, with minimal degradation over time. Long-term studies have shown that this compound can maintain its biochemical activity and continue to influence cellular processes, such as gene expression and metabolism, even after prolonged exposure.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been found to exhibit therapeutic effects, such as anxiolytic and anticonvulsant activities. At higher doses, it can cause adverse effects, including neurotoxicity and gastrointestinal disturbances. These dosage-dependent effects highlight the importance of careful dose optimization in preclinical and clinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily mediated by cytochrome P450 enzymes. The cyclopropyl group in the compound reduces its susceptibility to oxidative metabolism, leading to a longer half-life and increased stability. This compound can also influence metabolic flux and alter metabolite levels by interacting with key enzymes and cofactors involved in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. It has been shown to interact with membrane transporters, allowing its efficient uptake and distribution across cellular compartments. The compound’s localization and accumulation in specific tissues can influence its pharmacokinetics and therapeutic efficacy.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It has been observed to localize in the cytoplasm and interact with intracellular receptors and enzymes. The compound’s subcellular distribution is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization plays a crucial role in its biochemical and pharmacological effects.

Biological Activity

2-Cyclopropyl-piperazine dihydrochloride, a compound featuring a cyclopropyl group attached to a piperazine ring, has garnered interest in pharmacological research due to its diverse biological activities. This article delves into its pharmacological properties, synthesis methods, and potential therapeutic applications, supported by data from various studies.

Chemical Structure and Properties

The molecular formula of this compound is CHClN, with a molecular weight of approximately 199.12 g/mol. The compound is typically presented as a dihydrochloride salt, enhancing its solubility in aqueous solutions, which is crucial for biological applications.

Cardiovascular Effects

Research indicates that this compound exhibits cardiotropic effects , particularly positive inotropic activity, which enhances the contractile force of cardiac muscles. This was demonstrated through experiments on isolated guinea pig atria, highlighting its potential as a therapeutic agent for cardiovascular conditions.

Interaction with Neurotransmitter Systems

This compound has been studied for its interactions with neurotransmitter systems. Notably, it shows affinity for serotonin and dopamine receptors , suggesting potential applications in treating central nervous system disorders such as depression and anxiety. The compound's ability to modulate these pathways could lead to significant therapeutic advancements.

Synthesis Methods

The synthesis of this compound can be achieved through various chemical reactions. Common methods include:

- N-alkylation of piperazine : This involves the reaction of piperazine with cyclopropyl halides.

- Cyclization reactions : Utilizing cyclopropyl amines in the presence of appropriate coupling agents.

These methods are essential for producing the compound in sufficient purity and yield for biological testing.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparison with other piperazine derivatives is useful:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| (S)-2-Cyclopropyl-piperazine dihydrochloride | Enantiomer | Different pharmacological profile |

| 1-(Cyclopropylcarbonyl)piperazine | Carbonyl derivative | Potentially different biological activity |

| 1-(Cyclobutyl)piperazine | Cyclobutane derivative | Varying effects on neurotransmitter systems |

This table illustrates how structural variations influence the biological activity of piperazine derivatives.

Study on Cardiotropic Effects

A study conducted on isolated guinea pig atria demonstrated that this compound significantly increased contractile force compared to control groups. The findings suggest that this compound may be beneficial in developing treatments for heart failure or other cardiovascular diseases.

Neurotransmitter Interaction Studies

Research focusing on the interaction of this compound with serotonin receptors revealed that it could enhance serotonin activity, which is crucial for mood regulation. These findings support its potential use in treating anxiety disorders.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.